molecular formula C15H14N4O4S B15032238 4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-N-carbamimidoylbenzenesulfonamide

4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-N-carbamimidoylbenzenesulfonamide

Cat. No.: B15032238
M. Wt: 346.4 g/mol
InChI Key: QZVSTHYDTJOIFA-UHFFFAOYSA-N
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Description

4-{[(E)-1,3-Benzodioxol-5-ylmethylidene]amino}-N-carbamimidoylbenzenesulfonamide is a sulfonamide derivative featuring a benzodioxole-substituted Schiff base moiety. The benzodioxole ring contributes to its lipophilicity and may enhance binding affinity to biological targets.

Properties

Molecular Formula

C15H14N4O4S

Molecular Weight

346.4 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl]sulfonylguanidine

InChI

InChI=1S/C15H14N4O4S/c16-15(17)19-24(20,21)12-4-2-11(3-5-12)18-8-10-1-6-13-14(7-10)23-9-22-13/h1-8H,9H2,(H4,16,17,19)

InChI Key

QZVSTHYDTJOIFA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=CC=C(C=C3)S(=O)(=O)N=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE typically involves a multi-step process. One common method starts with the preparation of the benzodioxole derivative, which is then reacted with a sulfonyl chloride to introduce the sulfonyl group. The final step involves the reaction with guanidine to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium hydroxide (KOH) under ultrasonic irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Potassium hydroxide, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, while the sulfonyl and guanidine groups may enhance binding affinity and specificity. The exact pathways and targets are still under investigation, but the compound is believed to modulate biological processes through these interactions .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

  • The target compound’s benzodioxole Schiff base distinguishes it from acetyl-oxobutene (compound 5) and pyrazolylidene (compound 6) substituents. These variations influence electronic properties and solubility.
  • Compound 10f incorporates a bulkier indole-acetyl-imidazolone group, likely reducing solubility compared to the benzodioxole analog .

Melting Points :

  • Compound 5 exhibits the highest melting point (162.0°C), attributed to strong intermolecular hydrogen bonding via sulfonamide and acetyl groups. In contrast, compound 6’s lower melting point (117.6°C) may reflect weaker packing due to the pyrazole ring’s planar geometry .

Spectroscopic Signatures :

  • IR spectra confirm the presence of functional groups (e.g., C=N in Schiff bases at ~1600 cm⁻¹). NMR data align with expected proton environments, such as imine protons (δ 8.3–8.5) in the target compound’s analogs .

Crystallographic Insights :

  • The benzodioxole-containing analog in exhibits hydrogen-bonding patterns (N–H···O) that stabilize crystal packing, a feature likely shared with the target compound .

Functional and Pharmacological Implications

  • Sulfonamide Core : All compounds retain the N-carbamimidoylbenzenesulfonamide moiety, which is critical for interactions with biological targets (e.g., carbonic anhydrase inhibition).
  • Benzodioxole vs. Heterocyclic Substituents : The benzodioxole group in the target compound may enhance blood-brain barrier penetration compared to acetyl or pyrazole groups, which are more polar .
  • Solubility and Bioavailability : Compound 10f’s lower yield (65%) and larger molecular weight suggest synthetic challenges and reduced aqueous solubility compared to simpler analogs .

Biological Activity

The compound 4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-N-carbamimidoylbenzenesulfonamide is a derivative of benzodioxole, a structure known for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of the target compound involves the reaction of 1,3-benzodioxole derivatives with carbamimidoylbenzenesulfonamide under specific conditions. The resulting compound features a thiosemicarbazone linkage, which is known to enhance biological activity through metal coordination and interaction with various biological targets.

Structural Features

  • Molecular Formula: C₁₅H₁₅N₃O₂S
  • Molecular Weight: 301.36 g/mol
  • Key Functional Groups: Benzodioxole moiety, sulfonamide group, and carbamimidoyl structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, compounds similar to the target structure have been evaluated against various cancer cell lines such as A549 (human lung adenocarcinoma) and C6 (rat glioma).

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA54925.0Induction of apoptosis
Compound BC615.8Disruption of mitochondrial potential
Target CompoundA549 & C6TBDTBD

Studies indicate that these compounds can induce apoptosis through mitochondrial pathways and inhibit DNA synthesis in cancer cells . The presence of the benzodioxole unit is crucial for enhancing lipophilicity and cellular uptake.

Antimicrobial Activity

The thiosemicarbazone derivatives have also shown promising antimicrobial properties. In vitro studies suggest that these compounds can inhibit bacterial growth by disrupting cellular functions. The mechanism is thought to involve interference with nucleic acid synthesis and protein function due to metal ion coordination capabilities .

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Target CompoundE. coliTBD
Compound CS. aureusTBD

Case Studies

  • Study on Apoptosis Induction : In a study involving A549 cells, the target compound was shown to significantly increase both early and late apoptosis rates compared to control groups. The results indicated an increase in caspase activity, suggesting that the compound triggers apoptotic pathways effectively .
  • Inhibition of Cholinesterases : Another study evaluated the target compound's effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results demonstrated no significant inhibition of cholinesterases, indicating a selective mechanism of action that may be beneficial in minimizing side effects associated with cholinesterase inhibitors .

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